molecular formula C4H4N2O3S B573780 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183304-68-9

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B573780
CAS RN: 183304-68-9
M. Wt: 160.147
InChI Key: SOLVBZNIJYRMPM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid (4-HMTA) is a novel organic compound with a wide range of applications in the scientific and medical fields. The compound, which is also known as 5-(hydroxymethyl)-1,2,3-thiadiazole-4-carboxylic acid, is a five-membered ring structure composed of one carbon atom, two nitrogen atoms, and two oxygen atoms. It is a versatile compound with many potential applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Catalysis and Hydrogenative Rearrangement

HMTCA has been investigated for its role in tandem catalysis. Specifically, it participates in the hydrogenative rearrangement of biomass-derived furfurals (such as furfural and 5-hydroxymethyl furfural) to form C5 cyclic compounds (e.g., cyclopentanones and cyclopentanols). These cyclic compounds serve as valuable alternatives to traditional petroleum-based chemicals . Researchers have explored efficient bifunctional catalysts and mild reaction conditions to upgrade furfurals, aiming to replace fossil fuel-derived processes.

Biologically Important Alkylaminophenol Compound

A derivative of HMTCA, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol , has been synthesized through the Petasis reaction. This alkylaminophenol compound holds biological significance and may find applications in drug discovery and medicinal chemistry .

Green Chemistry and Lignocellulose Valorization

Lignocellulose-derived furfurals, including HMTCA, contribute to green chemistry initiatives. These compounds can be generated from carbohydrate dehydration and serve as biobased platform molecules. Researchers explore their potential in synthesizing furan alcohols, furancarboxylic acids, methylfurans, and other fine chemicals. The focus on sustainable feedstocks aligns with environmental goals .

properties

IUPAC Name

4-(hydroxymethyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h7H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLVBZNIJYRMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659418
Record name 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183304-68-9
Record name 4-(Hydroxymethyl)-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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